3-(2,6-Difluorophenyl)benzyl alcohol
Overview
Description
3-(2,6-Difluorophenyl)benzyl alcohol is an organic compound with the molecular formula C13H10F2O. It is a member of the class of benzyl alcohols, characterized by the presence of a benzyl group attached to a hydroxyl group. The compound is notable for its two fluorine atoms positioned at the 2 and 6 locations on the phenyl ring, which can significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)benzyl alcohol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-(2,6-difluorophenyl)benzaldehyde, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the ketone precursor under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 or LiAlH4 in THF or ethanol.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 3-(2,6-Difluorophenyl)benzaldehyde or 3-(2,6-Difluorophenyl)benzoic acid.
Reduction: 3-(2,6-Difluorophenyl)benzene.
Substitution: 3-(2,6-Difluorophenyl)benzyl chloride or bromide.
Scientific Research Applications
3-(2,6-Difluorophenyl)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)benzyl alcohol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzyl alcohol: Similar structure but with fluorine atoms at the 2 and 3 positions.
4-Bromo-2,6-difluorobenzyl alcohol: Contains a bromine atom in addition to the fluorine atoms
Uniqueness
3-(2,6-Difluorophenyl)benzyl alcohol is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The positioning of the fluorine atoms can enhance its stability and binding interactions compared to other similar compounds .
Properties
IUPAC Name |
[3-(2,6-difluorophenyl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-5-2-6-12(15)13(11)10-4-1-3-9(7-10)8-16/h1-7,16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRNSDKUIAXBPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=C2F)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630405 | |
Record name | (2',6'-Difluoro[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691905-34-7 | |
Record name | (2',6'-Difluoro[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(2,6-difluorophenyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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